molecular formula C10H14O4 B13895889 Methyl 4-cyclopentyl-2,4-dioxobutanoate

Methyl 4-cyclopentyl-2,4-dioxobutanoate

Cat. No.: B13895889
M. Wt: 198.22 g/mol
InChI Key: UJWVLLCCRTZHQI-UHFFFAOYSA-N
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Description

Methyl 4-cyclopentyl-2,4-dioxobutanoate is an organic compound with the molecular formula C10H14O4. It is a derivative of butanoic acid and features a cyclopentyl group attached to a dioxobutanoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyclopentyl-2,4-dioxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-cyclopentyl-2,4-dioxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopentyl-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, resulting in diols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

Methyl 4-cyclopentyl-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-cyclopentyl-2,4-dioxobutanoate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyclobutyl-2,4-dioxobutanoate: Similar in structure but with a cyclobutyl group instead of a cyclopentyl group.

    Methyl 2,4-dioxo-4-phenylbutanoate: Features a phenyl group attached to the dioxobutanoate moiety.

Uniqueness

Methyl 4-cyclopentyl-2,4-dioxobutanoate is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 4-cyclopentyl-2,4-dioxobutanoate

InChI

InChI=1S/C10H14O4/c1-14-10(13)9(12)6-8(11)7-4-2-3-5-7/h7H,2-6H2,1H3

InChI Key

UJWVLLCCRTZHQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC(=O)C1CCCC1

Origin of Product

United States

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